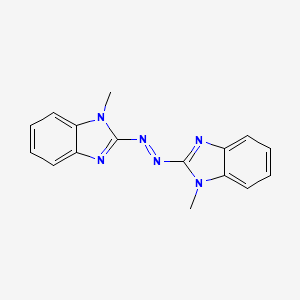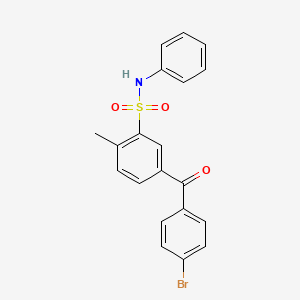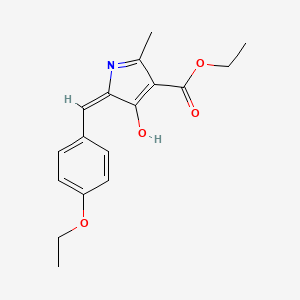
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole), also known as DBN or N,N'-dibenzylidene-1,2-diaminohydrazine, is a heterocyclic compound that has shown potential in various scientific research applications. DBN is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as chloroform, methanol, and acetone.
作用機序
The mechanism of action of 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the inhibition of bacterial and fungal growth. 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has also been shown to have antioxidant properties and to protect against oxidative stress.
実験室実験の利点と制限
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has several advantages for use in lab experiments, including its low toxicity, its solubility in organic solvents, and its ability to form stable complexes with metal ions. However, 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) also has some limitations, including its limited solubility in water and its tendency to form insoluble aggregates in some solvents.
将来の方向性
There are several future directions for research on 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole), including the development of new synthesis methods, the study of its properties as a ligand in metal complex chemistry, and the investigation of its potential as an anticancer, antibacterial, and antifungal agent. Other future directions include the study of its antioxidant properties and its potential use in the treatment of oxidative stress-related diseases. Additionally, the development of new formulations and delivery methods for 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) could improve its effectiveness and expand its potential applications.
In conclusion, 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) is a promising compound that has shown potential in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) and to develop new applications for this compound.
合成法
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified using recrystallization techniques. Other synthesis methods include the reaction of 1,2-diaminobenzene with benzylidene derivatives or the reaction of N,N'-dibenzylidenediamine with hydrazine hydrate.
科学的研究の応用
2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has shown potential in various scientific research applications, including its use as a ligand in metal complex chemistry, as a precursor for the synthesis of other heterocyclic compounds, and as a reagent for the determination of trace amounts of metals. 2,2'-(1,2-diazenediyl)bis(1-methyl-1H-benzimidazole) has also been studied for its antitumor, antibacterial, and antifungal activities.
特性
IUPAC Name |
(E)-bis(1-methylbenzimidazol-2-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-21-13-9-5-3-7-11(13)17-15(21)19-20-16-18-12-8-4-6-10-14(12)22(16)2/h3-10H,1-2H3/b20-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXYAMQGCPVXMC-FMQUCBEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/N=N/C3=NC4=CC=CC=C4N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{3-[(4-chlorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}acetic acid](/img/structure/B5970145.png)
![1-(2-methoxyphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5970155.png)
![2-[8,9-dimethyl-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B5970160.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-propionylcyclohex-2-en-1-one](/img/structure/B5970166.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B5970172.png)
![2-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-N-(2-methoxyphenyl)-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5970197.png)

![N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B5970214.png)


![3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5970242.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B5970248.png)
![6-chloro-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B5970254.png)